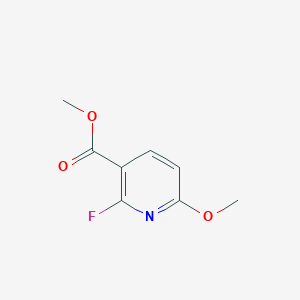

Methyl 2-fluoro-6-methoxynicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLWDQYTWVZRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445326 | |

| Record name | methyl 2-fluoro-6-methoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117671-03-1 | |

| Record name | Methyl 2-fluoro-6-methoxy-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117671-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-fluoro-6-methoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Fluoro 6 Methoxynicotinate and Analogs

Regioselective Functionalization Strategies

The precise placement of substituents on the pyridine (B92270) ring is the most critical aspect of synthesizing Methyl 2-fluoro-6-methoxynicotinate. The electronic nature of the pyridine ring, characterized by an electron-deficient character, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom, dictates its reactivity. Functionalization strategies are designed to exploit these inherent properties to control the position of incoming groups.

Nucleophilic Aromatic Substitution on Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. The reaction is particularly effective on pyridines bearing good leaving groups, such as halogens, at the electron-deficient 2-, 4-, or 6-positions. The nitrogen atom in the ring acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer-type complex) formed during the addition of a nucleophile. youtube.com This stabilization is most effective when the attack occurs at the ortho or para positions, as the negative charge can be delocalized onto the electronegative nitrogen atom. youtube.com

A logical and widely employed strategy for synthesizing polysubstituted pyridines like this compound involves the sequential substitution of dihalogenated precursors. A plausible starting material for this approach would be a methyl 2,6-dihalonicotinate, such as methyl 2,6-dichloronicotinate.

The synthesis proceeds by the selective replacement of one halogen atom followed by the other. The regioselectivity of the first substitution is governed by the electronic and steric influences of the existing substituents, primarily the ester group at the 3-position. In the case of 2,6-dichloropyridines, reaction with a nucleophile like sodium methoxide (B1231860) can lead to substitution at either the 2- or 6-position. The presence of a substituent at the 3-position introduces steric hindrance, which can influence the nucleophile to attack the less hindered 6-position. Conversely, electronic effects can also direct the substitution.

Once the first substitution is achieved, yielding a mono-substituted intermediate (e.g., methyl 2-chloro-6-methoxynicotinate or methyl 6-chloro-2-methoxynicotinate), the second halogen is replaced. For instance, if the first step yields the 6-methoxy derivative, the remaining chlorine at the 2-position can be substituted by a fluoride (B91410) ion using a nucleophilic fluorinating agent like potassium fluoride, often with the aid of a phase-transfer catalyst or in a high-boiling point polar aprotic solvent.

The table below illustrates how substituents on the pyridine ring influence the regioselectivity of nucleophilic substitution.

| Precursor | Nucleophile | Major Product Position | Reference |

| 2,6-Dichloro-3-cyanopyridine | 1-Methylpiperazine (B117243) | 6-position | researchgate.net |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 1-Methylpiperazine | 6-position | researchgate.net |

| 2,6-Dichloro-3-amido-pyridine | 1-Methylpiperazine | 2-position | researchgate.net |

| 2,6-Dichloro-3-carboxyester-pyridine | 1-Methylpiperazine | 2-position | researchgate.net |

The outcome of nucleophilic aromatic substitution reactions on dihalopyridines is not solely dependent on the substrate's structure; reaction conditions and the choice of solvent play a pivotal role in directing regioselectivity. Research has demonstrated that for the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with a nucleophile, the solvent's properties can dramatically shift the ratio of the resulting 2- and 6-substituted isomers. researchgate.net

The ability of a solvent to act as a hydrogen-bond acceptor, quantified by the Kamlet–Taft solvatochromic parameter β, has been shown to be a major determinant of regioselectivity. researchgate.net Solvents with low β values, such as dichloromethane (B109758) (DCM), strongly favor substitution at the 2-position. In contrast, solvents with high β values, like dimethyl sulfoxide (B87167) (DMSO), can reverse this selectivity, favoring attack at the 6-position. researchgate.net For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine in DCM yields a 16:1 ratio in favor of the 2-isomer, whereas in DMSO, the selectivity switches to a 2:1 ratio favoring the 6-isomer. researchgate.net

Steric factors also exert significant influence. Bulky substituents at the 3-position tend to direct incoming nucleophiles to the more accessible 6-position. This effect has been correlated with the Verloop steric parameter B1. researchgate.net

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine. researchgate.net

| Solvent | Kamlet-Taft β Value | Regioselectivity (2-isomer : 6-isomer) |

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Acetonitrile | 0.31 | 9 : 1 |

| Dimethylformamide (DMF) | 0.69 | 1.5 : 1 |

| Dimethyl sulfoxide (DMSO) | 0.76 | 1 : 2 |

Direct Introduction of Fluoro and Methoxy (B1213986) Groups

An alternative synthetic paradigm involves the direct introduction of the fluoro and methoxy groups onto a pre-functionalized pyridine ring. This can be achieved through either direct C-H functionalization or by substitution of other groups. These methods can offer more convergent and potentially more efficient routes.

The introduction of a fluorine atom onto a pyridine ring can be accomplished through various methods. While classical methods like the Schiemann reaction (decomposition of a diazonium tetrafluoroborate (B81430) salt) are available, modern techniques focusing on direct C-H fluorination have gained prominence due to their efficiency and broader applicability.

One notable method involves the use of silver(II) fluoride (AgF2) for the site-selective fluorination of a C-H bond adjacent to the ring nitrogen (the 2-position). researchgate.netacs.org This reaction proceeds under mild, ambient temperature conditions and exhibits excellent selectivity for the ortho-fluorination of a wide range of pyridine derivatives. researchgate.net The mechanism is believed to involve the coordination of AgF2 to the pyridine nitrogen, which increases the electrophilicity of the ortho positions and facilitates the fluorination process. researchgate.net This technique is particularly valuable for late-stage functionalization of complex molecules. acs.org

Other fluorination approaches include direct fluorination with diluted gaseous fluorine at low temperatures and Rh(III)-catalyzed C-H functionalization to prepare 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govgoogle.com

The table below lists various fluorination methods applicable to pyridine systems.

| Reagent/Catalyst | Position Selectivity | Key Features | Reference |

| Silver(II) Fluoride (AgF2) | 2-position (ortho to N) | Mild conditions, high selectivity for C-H fluorination. | researchgate.netacs.org |

| Diluted Gaseous Fluorine | 2-position (ortho to N) | Direct fluorination, requires low temperatures. | google.com |

| [Cp*RhCl2]2/CsOPiv | 3-position | C-H functionalization approach using oxime precursors. | nih.gov |

| N-Bromosuccinimide (NBS) | 5-position (meta to N) | Used on "electronically directed" 2-aminopyridines. | snnu.edu.cn |

The introduction of a methoxy group onto the pyridine ring is typically achieved by the nucleophilic substitution of a halide, most commonly chloride or fluoride, with a methoxide source. The reaction of a 2-halopyridine with sodium methoxide in methanol (B129727) or a polar aprotic solvent is a classic and effective method. youtube.com The fluoride at the 2-position is an excellent leaving group for SNAr, often reacting more readily than other halogens.

In addition to traditional SNAr, transition metal-catalyzed methods have been developed to broaden the scope and improve the efficiency of methoxylation. Palladium-catalyzed cross-coupling reactions between halopyridines and methanol, using a suitable ligand and base, provide a direct and atom-economical route to methoxypyridines. nih.gov For instance, a catalyst system based on a palladacycle precatalyst and a bulky biarylphosphine ligand has been shown to be effective for the methoxylation of a variety of (hetero)aryl halides under mild conditions. nih.gov Copper-catalyzed couplings of methanol with aryl iodides also serve as a convenient method. nih.gov Furthermore, microwave-assisted methoxylation has been reported to enhance reaction rates and improve regioselectivity and product purity. researchgate.net

The following table outlines different protocols for the methoxylation of halopyridines.

| Catalyst/Reagent | Substrate | Key Features | Reference |

| Sodium Methoxide (NaOMe) | 2- or 4-Halopyridine | Classic SNAr, often requires elevated temperatures. | youtube.com |

| Pd Precatalyst / Bulky Ligand | (Hetero)aryl Halides | Mild conditions, broad substrate scope. | nih.gov |

| Microwave Irradiation | Halopyridine | Accelerated reaction rates, improved yields and purity. | researchgate.net |

| NiBr2Bpy / Mn powder | 2-Halopyridines | Used for cross-coupling with aryl halides, adaptable for methoxylation. | researchgate.net |

Esterification Reactions for Nicotinic Acid Precursors

The conversion of the carboxylic acid group in nicotinic acid derivatives to a methyl ester is a fundamental transformation. This can be achieved through several established methods, broadly categorized as acid-catalyzed and coupling reagent-mediated reactions.

Acid-catalyzed esterification represents a direct and widely used approach for the synthesis of nicotinate (B505614) esters. These methods typically involve the reaction of the nicotinic acid with an alcohol in the presence of an acid catalyst.

One of the most classic methods is the Fischer-Speier esterification . This reaction involves heating a carboxylic acid, such as a nicotinic acid derivative, with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed, for instance, by using a Dean-Stark apparatus. wikipedia.org While effective for many carboxylic acids, the conditions can be harsh, which may not be suitable for sensitive substrates. wikipedia.org For nicotinic acid derivatives specifically, the basicity of the pyridine nitrogen can lead to salt formation with the acid catalyst, potentially complicating the reaction. google.com

A common alternative involves the activation of the carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride . In this two-step process, the nicotinic acid is first converted to its more reactive acyl chloride intermediate. This intermediate is then treated with methanol to yield the desired methyl ester. sciencescholar.us The addition of a base like pyridine is often used in the second step to neutralize the HCl generated during the reaction. google.com This method is generally high-yielding and avoids the equilibrium limitations of Fischer esterification.

More recently, the use of solid acid catalysts has gained attention as a greener alternative. These heterogeneous catalysts, such as certain types of zeolites or polymer-supported acids, can facilitate the esterification of nicotinic acid under milder conditions and are easily separated from the reaction mixture by filtration, simplifying purification. google.com

Table 1: Comparison of Acid-Catalyzed Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux, water removal | Simple, inexpensive reagents | Equilibrium-limited, harsh conditions, potential side reactions |

| Thionyl Chloride | 1. SOCl₂ 2. Methanol | Often room temp. or gentle heat | High yield, irreversible | Generates corrosive HCl, requires handling of SOCl₂ |

| Solid Acid Catalyst | Methanol, Solid Acid | 50-65°C | Recyclable catalyst, milder conditions | Can be slower, catalyst cost |

To circumvent the often harsh conditions of acid catalysis, a variety of coupling reagents have been developed to facilitate ester formation under milder conditions. These reagents are widely used in peptide synthesis but are equally effective for creating ester bonds. iris-biotech.de They work by activating the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the alcohol.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC), are classic coupling reagents. iris-biotech.de In this method, DCC activates the nicotinic acid to form an O-acylisourea intermediate. This intermediate can then react with methanol to form the methyl ester. A common side reaction is the formation of a stable N-acylurea byproduct, which can reduce the yield. iris-biotech.de

More modern and highly efficient coupling reagents include phosphonium and aminium (uronium) salts , such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.compeptide.com These reagents rapidly convert the carboxylic acid into a highly activated ester in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). sigmaaldrich.com The activated species is then quenched with methanol to afford the ester. HATU is often preferred for its high reactivity and ability to minimize side reactions like racemization in chiral substrates. iris-biotech.depeptide.com

Table 2: Common Coupling Reagents for Esterification

| Reagent Class | Example | Activating Group | Key Features |

| Carbodiimides | DCC | O-acylisourea | Inexpensive, byproduct (DCU) can be insoluble |

| Phosphonium Salts | PyBOP | Benzotriazolyl ester | High efficiency, stable reagents |

| Aminium Salts | HATU | 7-Azabenzotriazolyl ester | Very reactive, low side reactions, suitable for difficult couplings |

Advanced Synthetic Techniques in Nicotinate Preparation

The drive for more efficient, rapid, and environmentally benign chemical processes has led to the adoption of advanced technologies in the synthesis of nicotinate esters and their precursors.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgresearchgate.net

In the context of nicotinate synthesis, microwave irradiation has been successfully applied to esterification reactions. For example, the synthesis of ethyl nicotinate from nicotinic acid, ethanol, and sulfuric acid can be completed in a significantly shorter time under microwave heating compared to traditional refluxing. ajrconline.org This technique has also been employed in the synthesis of precursors for nicotinic acid derivatives, demonstrating its broad applicability in this area of chemistry. ijcps.orgconsensus.app The rapid heating provided by microwaves can overcome activation barriers more efficiently, leading to faster and often more selective transformations.

Flow chemistry, or continuous-flow synthesis, offers a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reproducibility, safety, and scalability.

For the synthesis of nicotinate precursors like 2-fluoro-6-methoxynicotinic acid, flow chemistry has been shown to improve efficiency. For instance, reactions that are difficult to control in batch, such as those involving highly reactive organometallic intermediates at low temperatures, can be performed with greater precision in microreactors. This precise control minimizes the formation of byproducts and allows for safer handling of hazardous reagents. The ability to scale up production by simply running the flow reactor for a longer duration makes this an attractive technology for industrial applications.

Reactivity Profiles and Transformational Chemistry of Methyl 2 Fluoro 6 Methoxynicotinate

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring in Methyl 2-fluoro-6-methoxynicotinate is an electron-deficient aromatic system, which primarily governs its reactivity. This electron deficiency, caused by the electronegative nitrogen atom, deactivates the ring towards electrophilic aromatic substitution while making it susceptible to nucleophilic aromatic substitution. The substituents on the ring—a fluorine atom at C2, a methoxy (B1213986) group at C6, and a methyl ester at C3—further modulate this reactivity. The fluorine and the ester group are electron-withdrawing, further enhancing the ring's susceptibility to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). Conversely, the methoxy group is electron-donating through resonance, which can slightly counteract the deactivating effect for electrophilic substitution, although such reactions remain challenging.

The fluorine atom at the C2 position of this compound is highly activated towards nucleophilic displacement. Its position ortho to the ring nitrogen and the presence of the electron-withdrawing methyl nicotinate (B505614) group significantly lower the energy of the Meisenheimer complex intermediate, thus facilitating the substitution reaction. This susceptibility allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles under relatively mild conditions.

Common nucleophiles that can displace the fluorine atom include amines, alkoxides, and thiols. For instance, reaction with primary or secondary amines, such as pyrrolidine, leads to the formation of the corresponding 2-amino-6-methoxynicotinates. sigmaaldrich.com Similarly, treatment with sodium methoxide (B1231860) can result in the formation of a dimethoxy derivative, while thiols can introduce sulfur-based functionalities. The efficiency of these displacement reactions makes this compound a valuable intermediate for synthesizing diverse substituted pyridines. nih.govlibretexts.org The general course of these reactions involves the attack of the nucleophile at the C2 position, followed by the elimination of the fluoride ion. nih.gov

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Pyrrolidine | 2-Amino-6-methoxynicotinates |

| Alkoxide | Sodium Methoxide (NaOMe) | 2,6-Dimethoxynicotinates |

| Thiol | Sodium Thiophenoxide (NaSPh) | 2-Thioether-6-methoxynicotinates |

| Water | Hydroxide (B78521) Ion (OH⁻) | 6-Methoxy-2-pyridones |

The methoxy and methyl ester groups on the pyridine core also exhibit characteristic reactivities. The methyl ester at the C3 position can undergo standard transformations common to carboxylic acid esters. Saponification using a base like sodium hydroxide will hydrolyze the ester to the corresponding carboxylic acid, 6-methoxy-2-fluoronicotinic acid. Alternatively, the ester can be converted into an amide through aminolysis with an amine, typically requiring heat or catalytic activation.

The methoxy group at C6 is an ether functionality and is generally more stable than the ester or the C2-fluorine. Cleavage of this C-O bond to yield the corresponding pyridone typically requires harsh conditions, such as treatment with strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). The electron-withdrawing nature of the difluoro(methoxy)methyl group, a related functionality, highlights the electronic impact such groups can have on an aromatic system. researchgate.net

| Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Methyl Ester | Saponification (Hydrolysis) | NaOH, H₂O | Carboxylic Acid |

| Methyl Ester | Aminolysis | R₂NH, Heat | Amide |

| Methyl Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Methoxy | Ether Cleavage | HBr or BBr₃ | Hydroxypyridine (Pyridone) |

Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the pyridine ring of this compound. researchgate.net

The Suzuki-Miyaura coupling is one of the most versatile methods for creating C-C bonds, typically coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.gov While the C-F bond in this compound is strong and less reactive in standard Suzuki couplings compared to C-Cl, C-Br, or C-I bonds, advancements in catalyst design have enabled the use of organofluorides in some cases. However, it is more common to use a chloro or bromo analogue of the substrate for such transformations. scispace.com

Assuming a suitable derivative (e.g., Methyl 2-bromo-6-methoxynicotinate) is used, the Suzuki-Miyaura reaction would allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C2 position. wiley.comnih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

| Substrate (Example) | Boron Reagent | Product Type |

|---|---|---|

| Methyl 2-bromo-6-methoxynicotinate | Phenylboronic acid | Methyl 2-phenyl-6-methoxynicotinate |

| Methyl 2-bromo-6-methoxynicotinate | Vinylboronic acid | Methyl 2-vinyl-6-methoxynicotinate |

| Methyl 2-bromo-6-methoxynicotinate | Thiophene-2-boronic acid | Methyl 2-(thiophen-2-yl)-6-methoxynicotinate |

| Methyl 2-bromo-6-methoxynicotinate | Methylboronic acid | Methyl 2-methyl-6-methoxynicotinate |

Modern synthetic chemistry has increasingly focused on the direct functionalization of otherwise inert bonds, such as C-H, C-C, and C-O bonds, to improve atom economy and synthetic efficiency. nih.gov

C-H Bond Activation : The pyridine ring of this compound has two C-H bonds (at C4 and C5) that could potentially be functionalized. Rhodium and palladium catalysts are often used for directed C-H activation, where a functional group on the molecule directs the catalyst to a specific C-H bond, often in the ortho position. nih.gov The ester or methoxy group, or the ring nitrogen itself, could serve as directing groups to functionalize the C4 or C5 positions, providing a direct route to more complex substituted pyridines without pre-functionalization.

C-O Bond Activation : The C-O bond of the methoxy group is typically robust. However, certain nickel and palladium catalyst systems have been developed to activate and cleave such strong bonds, allowing the methoxy group to be used as a leaving group in cross-coupling reactions. mdpi.com This strategy would enable the introduction of various substituents at the C6 position, complementing the reactivity at C2.

C-C Bond Activation : While less common for this type of substrate, metal-catalyzed C-C bond activation could potentially be involved in ring-restructuring reactions, though this is a highly specialized area of research. fu-berlin.de

Redox Chemistry: Oxidation and Reduction Transformations of the Nicotinate Structure

The functional groups within this compound allow for a range of oxidation and reduction transformations.

Oxidation : The pyridine nitrogen is susceptible to oxidation. Treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would likely yield the corresponding Pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more electron-deficient and potentially modifying the reactivity patterns for subsequent reactions. For instance, N-oxide formation can activate the C2 and C6 positions for certain types of nucleophilic attack.

Reduction : Both the pyridine ring and the ester group can be reduced. Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Rh catalyst) under forcing conditions can reduce the aromatic pyridine ring to a piperidine (B6355638) ring. This transformation dramatically changes the geometry and basicity of the molecule. The methyl ester group can be selectively reduced to a primary alcohol (hydroxymethyl group) using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄). This creates a new reactive site for further synthetic modifications.

| Reaction Type | Functional Group Targeted | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Oxidation | Pyridine Nitrogen | m-CPBA, H₂O₂ | Pyridine-N-oxide |

| Reduction | Pyridine Ring | H₂, Pd/C (high pressure/temp) | Piperidine Ring |

| Reduction | Methyl Ester | LiAlH₄, DIBAL-H | Primary Alcohol |

Photochemical Reactivity of 2-Alkoxynicotinates

The photochemical behavior of 2-alkoxynicotinates is a subject of scientific interest, leading to unique molecular structures through processes initiated by light. The irradiation of these compounds can induce distinct reactions, primarily photodimerization and Photo-Fries rearrangements, depending on the specific substituents of the nicotinic acid ester.

Studies on Photodimerization Processes

A notable photochemical reaction of 2-alkoxynicotinic acid alkyl esters is their dimerization into cage-type structures upon irradiation. acs.orgacs.orgnih.gov When a benzene (B151609) solution of these esters is irradiated, they can form C2-symmetrical cage-type photodimers. acs.orgacs.org The structure of these complex molecules has been confirmed through X-ray single-crystal analysis. acs.orgacs.orgnih.gov This photodimerization is the first documented instance of such a reaction for 2-alkoxynicotinates. acs.org

The efficiency of this intermolecular photoreaction is significantly influenced by the concentration of the substrate. acs.orgacs.org For instance, the quantum yield for the formation of the photodimer of methyl 2-methoxynicotinate increases with higher concentrations. acs.orgacs.org

| Concentration of Methyl 2-methoxynicotinate (M) | Quantum Yield (Φ) |

|---|---|

| < 0.01 | 3 x 10-3 |

| 0.1 | 1.6 x 10-3 |

| 1.0 | 1.3 x 10-2 |

| 5.0 | 8.0 x 10-2 |

The substituents on the pyridine ring play a crucial role in the outcome of the photochemical reaction. While various 2-alkoxynicotinates undergo photodimerization, the presence of certain groups can inhibit this reaction. For example, an additional methyl group at the 6-position or the substitution of the alkyl ester with a phenyl ester prevents dimerization. acs.orgacs.org The stability of these photodimers is noteworthy; they can be stable for several weeks at room temperature despite possessing three fused cyclobutane (B1203170) rings. acs.org However, they can revert to the starting nicotinic acid ester when heated or irradiated with short-wavelength light. acs.org

| Substituent (R) in 2-Alkoxynicotinates | Reaction Time (h) | Conversion (%) | Yield of Photodimer (%) |

|---|---|---|---|

| Methyl | 2 | 85 | 83 |

| Ethyl | 2 | 90 | 81 |

| Isopropyl | 2 | 75 | 70 |

| tert-Butyl | 8 | - | Intractable mixture |

| 6-Methyl (R=Methyl) | 8 | 0 | 0 |

| Phenyl | 0.5 | 80 | 0 |

Photo-Fries Rearrangements and Related Photoreactions

In contrast to the photodimerization observed with alkyl esters, the photolysis of phenyl 2-methoxynicotinate follows a different pathway, promoting a Photo-Fries rearrangement. acs.orgacs.orgnih.gov This reaction involves the migration of an acyl group from the ester oxygen to the aryl ring, yielding 1,3- and 1,5-rearranged products. acs.orgacs.orgnih.gov The Photo-Fries rearrangement is a known photochemical process that can proceed through a radical mechanism. wikipedia.org In the case of phenyl 2-methoxynicotinate, this rearrangement is believed to be initiated by the homolytic cleavage of the bond between the carbonyl and oxygen from the singlet excited state. acs.org This process appears to be more rapid than potential dimerization or fluorescence emission at room temperature. acs.org

Sensitization and quenching experiments have confirmed that the Photo-Fries rearrangement of phenyl 2-methoxynicotinate proceeds from its singlet excited state. acs.org While the phenyl ester does not show any emission at room temperature, an emissive excimer was observed at 77 K. acs.org This observation further supports the proposed mechanism where the rearrangement outcompetes other photochemical pathways at ambient temperatures. acs.org

Applications of Methyl 2 Fluoro 6 Methoxynicotinate in Advanced Organic Synthesis

Utility as a Core Building Block for Complex Molecules

The strategic placement of fluorine, a methoxy (B1213986) group, and a methyl ester on the pyridine (B92270) core makes Methyl 2-fluoro-6-methoxynicotinate a highly sought-after starting material for the synthesis of more intricate molecules. sigmaaldrich.comsobekbio.com These functional groups offer multiple reaction sites that can be selectively addressed to build molecular complexity.

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. cymitquimica.com this compound serves as an excellent precursor for the synthesis of highly substituted pyridine derivatives. The reactivity of the fluorine atom at the 2-position allows for nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups.

A closely related analogue, methyl 2-amino-6-methoxynicotinate, has been identified as a valuable building block in the preparation of fused 2-pyridones. researchgate.netresearchgate.net The synthesis of this key intermediate often involves a sequential process of regioselective methoxylation and esterification, highlighting the importance of the functionalities present in the parent molecule. researchgate.net This pathway underscores the utility of such nicotinates in accessing complex, fused pyridine systems, which are of significant interest in medicinal chemistry.

The chemical architecture of this compound lends itself to the synthesis of a variety of heterocyclic compounds. The ester and fluoro functionalities can participate in cyclization reactions to form fused ring systems. For instance, research on analogous 2-alkoxynicotinates has demonstrated their potential to undergo photochemical reactions, leading to the formation of cage-type photodimers. acs.org This type of transformation opens avenues for creating novel polycyclic and heterocyclic structures with unique three-dimensional arrangements.

Furthermore, the synthesis of methyl 2-amino-6-methoxynicotinate from related precursors for the purpose of creating fused 2-pyridones is a clear example of its role in constructing complex heterocyclic frameworks. researchgate.netresearchgate.net These fused pyridone structures are important pharmacophores in various biologically active molecules.

Strategic Intermediate in the Design of Novel Chemical Entities

Beyond its role as a fundamental building block, this compound is a key intermediate in the design and synthesis of innovative chemical entities with tailored properties and functions.

The presence of a fluorine atom in this compound is particularly significant for the development of specialized chemical tools, such as molecular imaging probes. The fluorine-18 (B77423) isotope ([¹⁸F]) is a widely used positron emitter in Positron Emission Tomography (PET), a powerful non-invasive imaging technique.

Research in this area has led to the development of [¹⁸F]-labeled 2-alkoxy-6-fluoronicotinoyl derivatives as efficient probes for imaging tissues that express specific biomarkers, such as the prostate-specific membrane antigen (PSMA). google.com The synthesis of these probes often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride on a nicotinoyl precursor. The methoxy group at the 6-position can modulate the reactivity and pharmacokinetic properties of the resulting probe. google.com This highlights the strategic importance of the 2-fluoro-6-methoxy-substituted pyridine core in designing the next generation of diagnostic imaging agents.

The pyridine ring is a core component of many successful agrochemicals. cymitquimica.com Fluorinated organic compounds, in particular, are of growing interest in the agrochemical industry due to their potential for enhanced biological activity and metabolic stability.

While direct research on this compound in agrochemical applications is not extensively documented, its parent acid, 2-fluoro-6-methoxynicotinic acid, is under investigation for the development of new pesticides. The structural motifs present in this compound make it a valuable precursor for the synthesis of novel pesticide candidates. The combination of the pyridine core with fluorine and methoxy substituents can lead to compounds with desirable properties for crop protection.

| Related Compound | Application in Agrochemical Research |

| 2-Fluoro-6-methoxynicotinic acid | Investigated for the development of new pesticides. |

| Pyridine Derivatives | Widely used as intermediates in the synthesis of agrochemicals. cymitquimica.com |

The unique electronic and photophysical properties of fluorinated pyridine derivatives make them attractive candidates for the development of new materials. Research on 2-alkoxynicotinates has shown that they can undergo photochemical dimerization to form cage-type structures. acs.org This reaction creates complex, rigid molecules that could have applications in areas such as host-guest chemistry or the development of novel polymers with specific three-dimensional architectures. The fluorine and methoxy groups can be expected to influence the photochemical reactivity and the properties of the resulting materials.

Mechanistic and Theoretical Investigations of Methyl 2 Fluoro 6 Methoxynicotinate Reactions

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. uef.fi For transition metal-catalyzed reactions, which are common for pyridine (B92270) derivatives, DFT provides a cost-effective method to model complex systems with reasonable accuracy. uef.fi

Theoretical investigations focus on mapping the potential energy surface of a reaction, which helps in identifying transition states, intermediates, and the corresponding activation energies. DFT calculations can model various aspects of a reaction involving compounds structurally similar to methyl 2-fluoro-6-methoxynicotinate:

Activation Barriers and Reaction Pathways: DFT is used to calculate the activation energies for different potential reaction pathways, such as those in cross-coupling reactions. For instance, in studies on related fluorotelomer sulfonates, DFT calculations, validated by experimental data, have been used to decipher complex degradation pathways initiated by hydroxyl radicals. researchgate.net This approach can distinguish between competing mechanisms by comparing the energy barriers of their respective transition states.

Substituent Effects: The electronic properties of substituents, like the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the pyridine ring, can be modeled to predict their influence on reactivity. DFT simulations can quantify how these groups affect the electron density distribution on the aromatic ring, thereby influencing its susceptibility to nucleophilic or electrophilic attack.

Intermediate Stability: The stability of proposed reaction intermediates, such as aryl-metal complexes in catalytic cycles, can be assessed. nii.ac.jp DFT calculations have been employed to clarify reaction mechanisms by evaluating the relative energies of intermediates along different proposed pathways. nii.ac.jpresearchgate.net

| Application of DFT | Specific Insights Gained | Relevant Compound Class | Source |

|---|---|---|---|

| Predicting Reactivity | Models charge distribution and transition-state geometries to predict sites of nucleophilic attack. | Fluorinated Nicotinic Acids | |

| Cross-Coupling Reactions | Calculates activation barriers for substitutions and simulates electronic substituent effects. | Bromo-methoxynicotinic acid | |

| Clarifying Mechanisms | Calculates relative energies of intermediates and transition states to support proposed reaction pathways. | Alkoxy-substituted benzaldehydes | researchgate.net |

| Deciphering Complex Pathways | Identifies primary degradation pathways and subsequent reactions of radical intermediates. | Fluorotelomer Sulfonates | researchgate.net |

Elucidation of Reaction Regioselectivity and Stereoselectivity

The specific placement of the fluoro and methoxy groups on the pyridine ring of this compound exerts strong control over the regioselectivity of its reactions.

Regioselectivity: The fluorine atom at the C2 position is strongly electron-withdrawing, creating a partial positive charge on the adjacent carbon and making it a prime target for nucleophilic attack. Conversely, the methoxy group at the C6 position is electron-donating through resonance, which can activate other positions on the ring, such as the C4 position, towards electrophilic substitution. In directed ortho-metalation protocols on related 2-fluoro-6-methoxypyridine, the fluorine atom directs lithiation specifically to the C3 position.

Stereoselectivity: In reactions where new chiral centers are formed, stereoselectivity becomes critical. For instance, in the copper-catalyzed asymmetric dearomatization of 2-methoxypyridines, the stereochemical outcome is controlled by the chiral ligand complexed to the metal catalyst. rug.nl The use of a specific chiral bisphosphine ligand, (R,R)-Ph-BPE, was shown to yield products with high enantiomeric excess (ee), demonstrating that the ligand environment dictates the facial selectivity of the nucleophilic attack on the pyridine ring. rug.nl

| Selectivity Type | Controlling Factor | Example Reaction | Outcome | Source |

|---|---|---|---|---|

| Regioselectivity | Electronic effects of fluoro and methoxy groups | Nucleophilic Aromatic Substitution | Attack favored at C2 position due to electron-withdrawing fluorine | |

| Regioselectivity | Directing group effect | Directed Ortho-Metalation | Fluorine directs lithiation to the C3 position | |

| Stereoselectivity | Chiral Copper-BPE catalyst | Asymmetric Dearomatization | High enantiomeric excess (up to 97% ee) achieved | rug.nl |

Spectroscopic Analysis for Reaction Monitoring and Product Elucidation

NMR spectroscopy is a cornerstone technique for mechanistic studies, providing detailed structural information about reactants, intermediates, and products. In reactions involving substituted pyridines, ¹H and ¹³C NMR are routinely used to confirm product structures. rug.nl For example, in the synthesis of a related N-substituted isonicotinamide, NMR spectroscopy confirmed the regioselective formation of the amide bond, with a characteristic peak observed at δ 8.73 (d, J = 2.5 Hz) for the pyridinyl proton.

More advanced NMR techniques are also employed. ³¹P NMR spectroscopy has been used to monitor the stoichiometric reaction of an aryl pivalate (B1233124) with a Ni(0)/dcype complex, leading to the identification of a key Ar-Ni(II)-OR intermediate from the appearance of new downfield peaks. nii.ac.jp Furthermore, 2D NMR experiments like NOESY can provide crucial information about the spatial proximity of atoms, which was used to elucidate the structure of unexpectedly formed polycyclic products in reactions involving imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

Mass spectrometry (MS) is vital for confirming the molecular weight of products and for identifying transient intermediates during a reaction. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for monitoring reaction progress by tracking the disappearance of reactants and the appearance of products over time. uni-saarland.de

In a patent detailing the synthesis of a derivative of methyl 4-chloro-5-fluoro-6-methoxynicotinate, the final product was characterized by UPLC-MS, providing both the mass-to-charge ratio (m/z) and the retention time (t_R), which together serve as a unique identifier for the compound. google.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of newly synthesized molecules.

| Intermediate/Product | Analytical Technique | Data Obtained | Source |

|---|---|---|---|

| Methyl 4-chloro-5-fluoro-6-methoxynicotinate derivative | UPLC-MS | m/z 408.2 / 410.2 [M+NH₄]⁺, t_R = 1.24 min | google.com |

While NMR and MS provide crucial data on connectivity and composition, single-crystal X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is considered the gold standard for structural elucidation. It has been used to establish the structure of cage-type photodimers formed from the irradiation of 2-alkoxynicotinic acid alkyl esters. acs.org In the development of novel inhibitors, X-ray crystallography has been used to elucidate the structures of complex imidazolinones formed during synthesis. researchgate.net Furthermore, in asymmetric catalysis, it is essential for determining the absolute configuration of the chiral product, as was done to confirm the structure of a δ-enelactam synthesized via the dearomatization of a 2-methoxypyridine. rug.nl

Electroanalytical Studies for Understanding Reaction Mechanisms

Electrochemical methods can provide unique insights into reaction mechanisms, particularly those involving redox processes. In the synthesis of 2,2'-bipyridines from related 2-bromopyridines, electroanalytical studies were fundamental to understanding the mechanism of the nickel-catalyzed electrochemical homocoupling reaction. acs.org These studies helped to elucidate the roles of the catalyst and the sacrificial anode. This deeper mechanistic understanding enabled a significant improvement in the reaction protocol, leading to the substitution of the bipyridine ligand with the reagent itself and the replacement of the zinc anode with a more effective iron anode. acs.org

Future Research Directions and Unexplored Avenues

Innovation in Green and Sustainable Synthetic Routes

Traditional synthetic routes to functionalized pyridines often rely on harsh conditions, cryogenic temperatures, and stoichiometric reagents, leading to significant waste and safety concerns. rsc.orgthieme-connect.com Future research must prioritize the development of green and sustainable methods for the synthesis of Methyl 2-fluoro-6-methoxynicotinate and its precursors.

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times (from hours to minutes), increase yields, and enable solvent-free reactions for pyridine (B92270) synthesis. organic-chemistry.orgnih.govresearchgate.net Applying microwave irradiation to the esterification of 2-fluoro-6-methoxynicotinic acid or the nucleophilic substitution steps could offer a more energy-efficient pathway. nih.govrsc.org

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. numberanalytics.com For steps such as lithiation, which are used to produce the parent acid and typically require cryogenic conditions, flow microreactors can eliminate this need, making the process more industrially viable and sustainable. rsc.orgbeilstein-journals.orgrsc.org The use of fixed-bed reactors with solid-phase catalysts in a flow system can also simplify purification. thieme-connect.com

Advanced Catalysis: A shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Research into using earth-abundant and low-toxicity metal catalysts, such as iron, for cyclization reactions could provide cheaper and more environmentally benign alternatives to precious metal catalysts. rsc.org Furthermore, the development of reusable heterogeneous catalysts like zeolites (e.g., ZSM-5) can minimize waste by simplifying catalyst recovery and reuse. numberanalytics.comtandfonline.com

Multicomponent Reactions (MCRs): Designing a one-pot MCR that assembles the core structure from simpler starting materials would significantly improve atom economy and process efficiency by reducing the number of synthetic steps and purification stages. researchgate.netbohrium.comacs.org

| Synthetic Approach | Traditional Method | Potential Green Innovation | Anticipated Benefits |

| Energy Input | Conventional heating (reflux) | Microwave Irradiation nih.gov | Reduced reaction time, lower energy consumption. |

| Process Control | Batch processing, cryogenic conditions for lithiation rsc.org | Continuous Flow Microreactors rsc.orgbeilstein-journals.org | Enhanced safety, improved scalability, avoidance of cryogenic temperatures. |

| Catalysis | Stoichiometric reagents, precious metal catalysts | Iron-based catalysts rsc.org, recyclable heterogeneous catalysts tandfonline.com | Lower cost, reduced toxicity, catalyst reusability, less waste. |

| Process Steps | Multi-step synthesis with isolation of intermediates | One-pot Multicomponent Reactions (MCRs) bohrium.com | Higher atom economy, fewer purification steps, reduced solvent use. |

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, further influenced by its substituents. While nucleophilic aromatic substitution (SNAr) of the C2-fluorine atom is a known transformation, many other reactivity patterns remain to be explored.

Future investigations could focus on:

Catalytic C-F Bond Activation: The carbon-fluorine bond is exceptionally strong, yet recent advances have demonstrated its selective activation and functionalization. A key research avenue would be the application of nickel-based catalytic systems for the regioselective hydrodefluorination of the C-F bond. chemrxiv.org This would provide a novel pathway to 2-methoxy-nicotinate derivatives, expanding the synthetic utility of the parent molecule.

Photochemical Cycloadditions: Research on related 2-alkoxynicotinates has revealed that they can undergo unique photochemical reactions to form complex, cage-type photodimers upon irradiation. acs.orgacs.org It is highly probable that this compound could exhibit similar or novel photochemical behavior, potentially leading to the synthesis of intricate three-dimensional scaffolds that are otherwise difficult to access. The observation of excimer emission in a related compound suggests that this molecule may also possess interesting photophysical properties worthy of investigation. acs.org

Radical-Mediated Functionalization: Emerging photochemical methods allow for the functionalization of pyridines via the generation of pyridinyl radicals. nih.govacs.org This strategy enables distinct regioselectivity, often targeting the C4 or C6 positions, and could be explored as a method to introduce new substituents onto the this compound ring system, complementing traditional ionic reaction pathways.

| Reaction Type | Potential Reagents/Conditions | Unexplored Product Class | Scientific Novelty |

| Catalytic C-F Activation | [Ni(iPrPN)(COD)], Pinacolborane (HBPin) chemrxiv.org | Methyl 6-methoxynicotinate | Selective defluorination to access new derivatives. |

| Photochemical Dimerization | UV irradiation (Pyrex filter), benzene (B151609) solution acs.orgacs.org | Cage-type dimers | Creation of complex, polycyclic structures from a simple precursor. |

| Radical C-H Functionalization | Photochemical organocatalysis, allylic C-H donors nih.gov | C4- or C5-functionalized derivatives | Novel regioselectivity for late-stage functionalization. |

Expanded Applications in Chemical Probe Design and Functional Material Development

Beyond its role as a synthetic intermediate, the inherent structural and electronic features of this compound make it an attractive candidate for development into sophisticated molecular tools and materials.

Chemical Probe Design: The presence of a fluorine atom is a significant asset for developing chemical probes. nih.govnih.gov

¹⁹F NMR Probes: The fluorine atom can serve as a handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since ¹⁹F is not naturally abundant in biological systems, probes incorporating this atom can be monitored without background signal, enabling detailed studies of molecular interactions and dynamics. mdpi.com

Bioactive Scaffolds: The fluorine and methoxy (B1213986) groups can tune the molecule's lipophilicity, polarity, and metabolic stability. researchgate.netchim.it This makes the core structure an excellent starting point for designing probes to target specific enzymes or receptors, where the pyridine nucleus can act as a key recognition motif.

Functional Material Development: The electronic properties of the substituted pyridine ring suggest potential applications in materials science.

Optoelectronic Materials: Pyridine-containing molecules are utilized as hole-transporting materials (HTMs) and emitters in Organic Light-Emitting Diodes (OLEDs). acs.org The combination of the electron-donating methoxy group and electron-withdrawing ester and fluoro groups creates an intramolecular charge-transfer character, a feature often exploited in nonlinear optical (NLO) materials. researchgate.net Future work could involve incorporating this molecule as a monomer into polymers or as a core for liquid crystals to explore novel optoelectronic properties. mdpi.comacs.org

Fluorinated Polymers: Perfluorinated pyridines are precursors to high-performance polymers with exceptional thermal stability and chemical resistance. mdpi.com this compound could serve as a unique monomer for creating novel fluorinated polymers with tailored properties, such as specific solubility, processability, or functional group compatibility.

| Application Area | Key Molecular Feature | Future Research Direction |

| Chemical Probes | Fluorine atom mdpi.com | Development of ¹⁹F NMR probes for studying biological systems. |

| Pyridine scaffold, F and OMe groups chim.it | Design of targeted probes for enzymes and receptors. | |

| Functional Materials | Push-pull electronic system (OMe vs. F, CO₂Me) researchgate.net | Synthesis of polymers and liquid crystals for OLEDs and NLO applications. acs.org |

| Fluorinated pyridine core mdpi.com | Use as a monomer for novel high-performance fluoropolymers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.